Albaflavenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

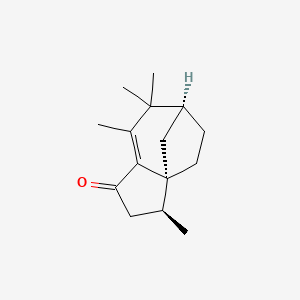

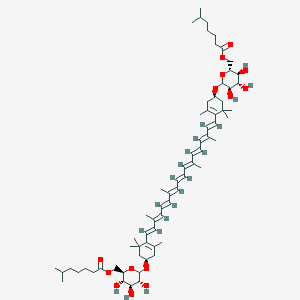

Albaflavenone is a carbotricyclic compound that is (+)-epi-isozizaene in which the hydrogens at position 5 have been replaced by an oxo group. It has a role as a bacterial metabolite. It is a sesquiterpenoid, a carbocyclic antibiotic, a carbotricyclic compound, an enone and a cyclic terpene ketone. It derives from a hydride of a (+)-epi-isozizaene.

Applications De Recherche Scientifique

Biosynthesis and Structural Analysis

- Albaflavenone, a tricyclic sesquiterpene antibiotic, is biosynthesized in Streptomyces coelicolor A3(2) and involves enzymes encoded in a two‐gene operon. The enzyme cytochrome P450 (CYP)170A1 is responsible for oxidizing epi‐isozizaene to albaflavenone. This enzyme also exhibits bifunctionality, being capable of generating farnesene isomers from farnesyl diphosphate. This dual functionality has been explored in various Streptomyces species through bioinformatics and molecular modeling (Moody et al., 2012).

- The first total synthesis of albaflavenone was accomplished through a concise construction process using sequential intramolecular aldol condensation, revealing its absolute configuration as 1R,2S, and 8S. This synthetic approach opens doors for further chemical studies and potential pharmaceutical applications (Kobayashi et al., 2014).

Antibiotic Properties

- Albaflavenone exhibits antibiotic properties, as seen in Streptomyces coelicolor A3(2). Its biosynthesis is a two-step process involving sequential allylic oxidations by CYP170A1. The presence of albaflavenone in culture extracts of S. coelicolor confirms its antibiotic role in this bacterium (Zhao et al., 2008).

Anti-Inflammatory Activity

- New sesquiterpenoids derived from Dictyophora indusiata, including 9,10-dihydroxy-albaflavenone and 5-hydroxy-albaflavenone, have shown anti-inflammatory activity. They inhibit TNF-α and NO secretion, indicating potential therapeutic applications for inflammation-related conditions (Zhang et al., 2022).

Application in Traditional Medicine

- Albaflavenone, identified in Dictyophora indusiata, has been used traditionally for its distinct earthy, camphor-like odor. Its identification and quantification in traditional medicine preparations highlight its role in various cultural healing practices (Huang et al., 2011).

Novel Structural Insights

- The crystal structure of albaflavenone monooxygenase (CYP170A1) revealed its unique bifunctionality. It possesses a moonlighting terpene synthase active site on the P450 structure, a novel discovery in the realm of enzyme functionality. This structural insight is crucial for understanding the biochemical pathways involving albaflavenone (Zhao et al., 2009).

Propriétés

Nom du produit |

Albaflavenone |

|---|---|

Formule moléculaire |

C15H22O |

Poids moléculaire |

218.33 g/mol |

Nom IUPAC |

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-one |

InChI |

InChI=1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m0/s1 |

Clé InChI |

SHUZZAXJEJPUGA-CCUNJIBTSA-N |

SMILES isomérique |

C[C@H]1CC(=O)C2=C(C([C@H]3CC[C@@]12C3)(C)C)C |

SMILES canonique |

CC1CC(=O)C2=C(C(C3CCC12C3)(C)C)C |

Synonymes |

2,6,7,7-tetramethyltricyclo(6.2.1.0(1,5))undec-5-en-4-one albaflavenone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

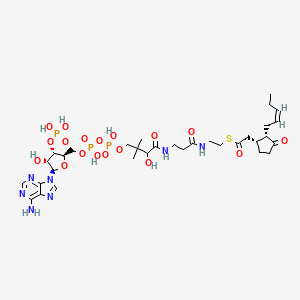

![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)

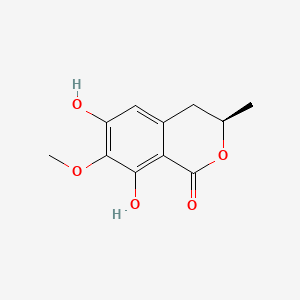

![N-[2-(2-Amino-thiazol-4-yl)-1-(1-cyclohexylmethyl-2,3-dihydroxy-5-methyl-hexylcarbamoyl)-ethyl]-2-(morpholine-4-sulfonylamino)-3-phenyl-propionamide](/img/structure/B1261003.png)